molecular formula C13H12O8 B1231058 (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid CAS No. 53755-04-7

(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

Cat. No. B1231058
CAS RN: 53755-04-7
M. Wt: 296.23 g/mol
InChI Key: PMKQSEYPLQIEAY-DUXPYHPUSA-N
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Description

Caffeoylmalic acid, also known as caffeoylmalate or (S)-phaselic acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Caffeoylmalic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, caffeoylmalic acid is primarily located in the cytoplasm. Outside of the human body, caffeoylmalic acid can be found in a number of food items such as green bean, common bean, yellow wax bean, and radish. This makes caffeoylmalic acid a potential biomarker for the consumption of these food products.

Scientific Research Applications

Pharmacological Potency and Biochemical Properties

Chlorogenic acid (CGA), chemically similar to the compound , is recognized for its array of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective activities. This polyphenol, mainly found in vegetables and fruits, holds significant promise due to its diverse therapeutic potentials (Maalik et al., 2016).

Chemical Synthesis and Transformation

Chemical research has explored the direct asymmetric hydrogenation of related compounds, offering a method to synthesize common intermediates for various inhibitors, showcasing its potential in pharmaceutical synthesis (Zhu et al., 2010). Additionally, studies on cyclic anhydrides reveal the possibility of ring-opening reactions leading to the formation of acetyl-carboxylic acids, indicating a pathway for chemical transformations in synthetic processes (Suzuki & Harada, 2006).

Nematicidal and Anti-inflammatory Activities

Investigations on Cordia latifolia, containing compounds structurally akin to (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid, demonstrated notable nematicidal activities against Meloidogyne incognita, highlighting its potential in agricultural pest management. Furthermore, certain compounds derived from this species exhibited stronger activity than others, suggesting a specificity in its biological activity (Begum et al., 2011). Additionally, compounds isolated from the tender leaves of Eucommia ulmoides Oliv., with structural similarities, showed anti-inflammatory activities, suggesting a therapeutic potential in managing inflammatory conditions (Ren et al., 2021).

properties

CAS RN

53755-04-7

Product Name

(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

IUPAC Name

(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1

InChI Key

PMKQSEYPLQIEAY-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

synonyms

caffeoylmalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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